N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Overview
Description
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a thioacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Thioacetamide Group: The thioacetamide group is introduced via a nucleophilic substitution reaction.
Incorporation of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the triazole-thioacetamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-2-[(4-methyl-5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]propionamide
Uniqueness
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, while the triazole ring contributes to its biological activity.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4OS/c1-3-19-8(2)17-18-13(19)21-7-12(20)16-11-5-9(14)4-10(15)6-11/h4-6H,3,7H2,1-2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNYHBNZZCBEJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.